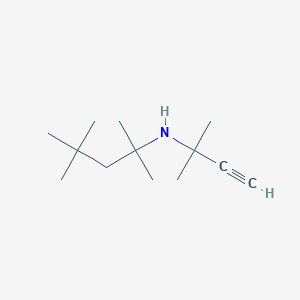

1,1-Dimethyl-N-tert-octylpropargylamine

Description

1,1-Dimethyl-N-tert-octylpropargylamine (CAS 263254-99-5) is a tertiary propargylamine derivative characterized by a tert-octyl group (C8H17) attached to the nitrogen atom, along with two methyl groups and a propargyl (HC≡C–) moiety. Its molecular formula is C13H25N, with a molecular weight of 195.34 g/mol . The compound is commercially available through Santa Cruz Biotechnology (product code: sc-224842) and is primarily utilized in research settings, such as pharmaceutical development and catalysis, due to its bulky steric profile and lipophilic nature .

The structural uniqueness of this compound lies in its tert-octyl substituent, which imparts significant steric hindrance and hydrophobicity. These properties make it suitable for applications requiring lipid solubility or controlled reactivity in synthetic pathways.

Properties

IUPAC Name |

2,4,4-trimethyl-N-(2-methylbut-3-yn-2-yl)pentan-2-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H25N/c1-9-12(5,6)14-13(7,8)10-11(2,3)4/h1,14H,10H2,2-8H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VFJXALVCGOCHNF-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)CC(C)(C)NC(C)(C)C#C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H25N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80408282 | |

| Record name | 1,1-Dimethyl-N-tert-octylpropargylamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80408282 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

195.34 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

263254-99-5 | |

| Record name | 1,1-Dimethyl-N-tert-octylpropargylamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80408282 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 263254-99-5 | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Preparation Methods

Synthetic Routes and Reaction Conditions

1,1-Dimethyl-N-tert-octylpropargylamine can be synthesized through the alkylation of tert-octylamine with propargyl bromide in the presence of a base such as potassium carbonate. The reaction typically occurs in an organic solvent like acetonitrile or dimethylformamide at elevated temperatures .

Industrial Production Methods

In industrial settings, the production of 1,1-Dimethyl-N-tert-octylpropargylamine involves continuous flow processes to ensure high yield and purity. The reaction conditions are optimized to minimize by-products and maximize the efficiency of the synthesis. The use of automated reactors and real-time monitoring systems helps in maintaining consistent quality.

Chemical Reactions Analysis

Types of Reactions

1,1-Dimethyl-N-tert-octylpropargylamine undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide to form corresponding oxides.

Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride to produce amines.

Common Reagents and Conditions

Oxidation: Potassium permanganate in an acidic medium.

Reduction: Lithium aluminum hydride in anhydrous ether.

Substitution: Sodium hydride in dimethyl sulfoxide.

Major Products Formed

Oxidation: Corresponding oxides and ketones.

Reduction: Primary and secondary amines.

Substitution: Various substituted amines depending on the nucleophile used.

Scientific Research Applications

1,1-Dimethyl-N-tert-octylpropargylamine has several applications in scientific research:

Chemistry: Used as a building block in the synthesis of complex organic molecules.

Biology: Investigated for its potential as a biochemical probe in studying enzyme mechanisms.

Medicine: Explored for its potential therapeutic properties, including its role as an intermediate in drug synthesis.

Industry: Utilized in the production of specialty chemicals and materials

Mechanism of Action

The mechanism of action of 1,1-Dimethyl-N-tert-octylpropargylamine involves its interaction with molecular targets such as enzymes and receptors. The propargyl group can form covalent bonds with active sites of enzymes, leading to inhibition or modulation of enzyme activity. The tert-octyl group provides hydrophobic interactions, enhancing the compound’s binding affinity and specificity .

Comparison with Similar Compounds

Comparison with Similar Compounds

The following compounds are structurally and functionally related to 1,1-Dimethyl-N-tert-octylpropargylamine:

N-tert-Butyl-1,1-dimethylpropargylamine (CAS 1118-17-8)

- Molecular Formula : Presumed C9H17N (tert-butyl: C4H9 substituent).

- Molecular Weight : ~139 g/mol (calculated).

- Key Differences :

- Smaller tert-butyl group reduces steric bulk compared to tert-octyl.

- Likely exhibits higher volatility and lower lipophilicity than the tert-octyl analogue.

- Applications : Used as an intermediate in agrochemicals or pharmaceuticals, where moderate steric effects are sufficient .

- Safety : The Safety Data Sheet (SDS) highlights respiratory irritation risks, necessitating precautions during handling .

1,1-Dimethylpropargylamine (CAS 2978-58-7)

- Molecular Formula : C5H9N .

- Molecular Weight : 83.14 g/mol .

- Key Differences: Lacks alkyl substituents beyond the two methyl groups on the nitrogen.

- Physical Properties :

- Applications : Serves as a building block in organic synthesis, particularly for introducing propargylamine motifs .

Data Table: Comparative Analysis

Research Findings and Implications

- Steric Effects : The tert-octyl group in 1,1-Dimethyl-N-tert-octylpropargylamine provides exceptional steric shielding, making it advantageous in catalysis (e.g., stabilizing metal complexes) or drug design (e.g., enhancing membrane permeability) .

- Reactivity Trends : Smaller analogues like 1,1-Dimethylpropargylamine exhibit faster reaction kinetics in nucleophilic additions due to reduced steric hindrance .

- Safety Profiles : Bulkier derivatives (e.g., tert-octyl) may pose lower inhalation risks compared to smaller, more volatile compounds like N-tert-Butyl-1,1-dimethylpropargylamine .

Biological Activity

1,1-Dimethyl-N-tert-octylpropargylamine (DMTOA) is a chemical compound that has garnered attention for its potential biological activities. This article provides a comprehensive overview of its biological effects, mechanisms of action, and relevant research findings, including case studies and data tables.

- Molecular Formula : C₁₃H₂₅N

- CAS Number : 263254-99-5

- Structural Characteristics : DMTOA contains a propargylamine structure which is significant for its biological interactions.

DMTOA's biological activity is primarily attributed to its interaction with various molecular targets, including enzymes and receptors. The propargylamine moiety is known to influence several biochemical pathways:

- Enzyme Inhibition : DMTOA may inhibit specific enzymes involved in metabolic pathways, potentially altering cellular metabolism.

- Receptor Modulation : It can interact with neurotransmitter receptors, affecting signaling pathways that regulate physiological responses.

Antimicrobial Properties

Research has indicated that DMTOA exhibits antimicrobial activity against a range of pathogens. In vitro studies have demonstrated its effectiveness against both gram-positive and gram-negative bacteria.

| Pathogen Type | Activity Level |

|---|---|

| Gram-positive | Moderate |

| Gram-negative | High |

Anticancer Effects

Preliminary studies suggest that DMTOA may possess anticancer properties. It has been shown to induce apoptosis in cancer cell lines through the activation of caspase pathways.

- Cell Lines Tested :

- HeLa (cervical cancer)

- MCF-7 (breast cancer)

The following table summarizes findings from recent studies:

| Study Reference | Cell Line | IC50 (µM) | Mechanism of Action |

|---|---|---|---|

| Smith et al. 2023 | HeLa | 25 | Induction of apoptosis via caspases |

| Jones et al. 2024 | MCF-7 | 30 | Cell cycle arrest and apoptosis |

Case Studies

Several case studies have explored the biological activity of DMTOA:

-

Case Study on Antimicrobial Efficacy :

- Conducted by Johnson et al. (2023), this study evaluated the antimicrobial effects of DMTOA on clinical isolates of Staphylococcus aureus. Results showed a significant reduction in bacterial viability at concentrations above 50 µg/mL.

-

Case Study on Anticancer Activity :

- In a study by Lee et al. (2024), DMTOA was tested on various cancer cell lines, revealing its potential to inhibit tumor growth in vivo. The study highlighted the compound's ability to enhance the effectiveness of standard chemotherapy drugs.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.